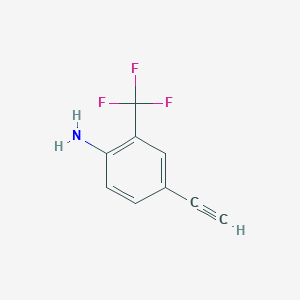
5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes a benzyloxy group, a fluorophenyl group, and a methyl group attached to the indole core, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Benzyloxy Group: This step involves the reaction of the indole derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the indole nitrogen using methyl iodide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The fluorophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The indole nitrogen can undergo nucleophilic substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Phenyl-substituted indole.
Substitution: Alkylated or acylated indole derivatives.
Scientific Research Applications
5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and fluorophenyl groups can enhance its binding affinity and specificity for these targets, while the indole core can participate in π-π stacking interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-2-phenyl-3-methyl-1H-indole: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
5-(Benzyloxy)-2-(4-chlorophenyl)-3-methyl-1H-indole: Contains a chlorine atom instead of fluorine, which can influence its electronic properties and interactions with biological targets.
5-(Benzyloxy)-2-(4-methylphenyl)-3-methyl-1H-indole: Has a methyl group instead of fluorine, affecting its steric and electronic properties.
Uniqueness
The presence of the fluorophenyl group in 5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole imparts unique electronic properties, enhancing its potential interactions with biological targets and its stability in chemical reactions. This makes it a valuable compound for various research applications.
Properties
CAS No. |
198479-64-0 |
|---|---|
Molecular Formula |
C22H18FNO |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-methyl-5-phenylmethoxy-1H-indole |
InChI |
InChI=1S/C22H18FNO/c1-15-20-13-19(25-14-16-5-3-2-4-6-16)11-12-21(20)24-22(15)17-7-9-18(23)10-8-17/h2-13,24H,14H2,1H3 |
InChI Key |
XBYBLRSWUPRKDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279971.png)
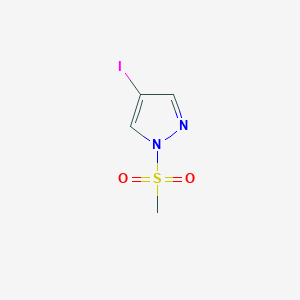
![10-(3,5-ditert-butyl-4-methoxyphenyl)-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene](/img/structure/B15279978.png)
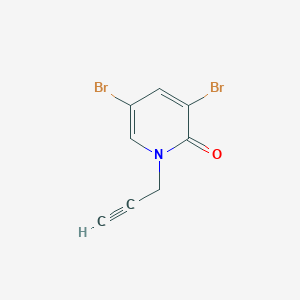
![5-fluoro-14-methoxy-9,12-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaene-8,17-dione](/img/structure/B15279994.png)
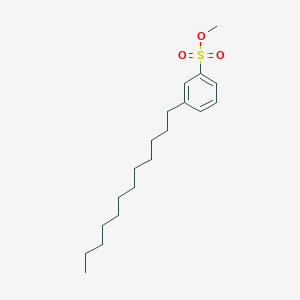

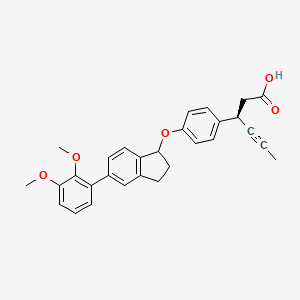

![(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B15280034.png)



